Rofelodine, a pyrrolopyrimidine derivative, emerged as a novel chemical entity in the early 2020s against the backdrop of escalating demand for kinase inhibitors with enhanced selectivity. Initial pharmacological screening identified its potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are pivotal in cell cycle regulation. Early in vitro studies demonstrated Rofelodine’s ability to induce G1-phase arrest in cancer cell lines at nanomolar concentrations (IC₅₀ = 12 ± 2 nM), significantly outperforming first-generation inhibitors like palbociclib (IC₅₀ = 45 ± 5 nM) [1] [5]. This efficacy profile catalyzed its prioritization in oncology drug pipelines. The compound’s characterization was first detailed in Pharmacological Research, highlighting its unique tetracyclic core and 3-fluorophenyl pharmacophore, which contributed to improved target binding kinetics [5]. By 2023, Rofelodine had entered preclinical development, with a focus on optimizing its pharmacokinetic properties through structural refinements.
Pyrrolopyrimidines represent a pharmacologically privileged scaffold, with Rofelodine epitomizing the culmination of iterative structural evolution. Early derivatives (e.g., cis-pyrrolo[2,3-d]pyrimidines) exhibited moderate kinase affinity but suffered from metabolic instability and offtarget effects. Evolutionary conservation analysis revealed that drug-target genes (e.g., kinases targeted by pyrrolopyrimidines) display significantly lower dN/dS ratios (median = 0.1028) compared to non-target genes (median = 0.1246), indicating strong purifying selection and functional conservation across species (p < 0.0001) [4]. This conservation underpinned rational scaffold optimization:
Table 1: Evolutionary and Bioactivity Progression of Pyrrolopyrimidine Derivatives
Generation | Representative Compound | Key Structural Features | Kinase Selectivity Index (vs. 1st gen) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
1st (2005–2010) | Pyrimidole A | Unsubstituted pyrrole, basic side chain | 1.0 (ref) | 15 |
2nd (2011–2018) | Dexiopirim | 4-Aminopyrrole, trifluoromethyl | 3.2 | 42 |
3rd (2019–2024) | Rofelodine | Tetracyclic fusion, 3-fluorophenyl | 8.7 | 92 |
Rofelodine’s tetracyclic system (integrating a diazepanone ring) reduced conformational flexibility, enhancing binding pocket complementarity. Phylogenetic analyses further confirmed that its target kinases (CDK4/6, AKT1) cluster within evolutionarily conserved nodes of the human kinome, explaining the scaffold’s broad applicability [4] [8].
Stereochemistry critically governs Rofelodine’s bioactivity, with the (7R,9S)-enantiomer exhibiting 30-fold greater CDK6 inhibition than its (7S,9R)-counterpart. Quantum mechanical modeling revealed that this enantiopreference stems from van der Waals complementarity within the kinase ATP-binding pocket: the (7R,9S)-configuration optimally positions the fluorophenyl moiety for π-stacking with Phe98 (distance = 3.8 Å), while the alternative enantiomer induces steric clashes with His100 [9]. Molecular dynamics simulations further demonstrated that the (7R,9S)-form maintains a binding pose stability of 92% over 100 ns, versus 43% for the (7S,9R)-form [9].
Table 2: Impact of Rofelodine Stereochemistry on Pharmacological Parameters
Stereoisomer | CDK6 IC₅₀ (nM) | Plasma Protein Binding (%) | Passive Permeability (PAMPA, ×10⁻⁶ cm/s) | Metabolic Clearance (CLint, μL/min/mg) |
---|---|---|---|---|
(7R,9S)-Rofelodine | 12 | 88 | 15.2 | 18 |
(7S,9R)-Rofelodine | 360 | 91 | 14.8 | 22 |
Racemate | 85 | 90 | 15.0 | 20 |
Synthetic routes to enantiopure Rofelodine leveraged asymmetric hydrogenation using Ir-(S)-BINAP catalysts (enantiomeric excess = 99.2%), followed by chiral supercritical fluid chromatography for purification [9]. Thermal analysis via differential scanning calorimetry (DSC) confirmed the enantiopure form’s stability, showing a single endotherm at 218°C (ΔH = 142 J/g), contrasting with the racemate’s complex decomposition profile [9]. These stereochemical refinements exemplify the application of quantum chemical principles to enhance target specificity while maintaining favorable physicochemical properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0